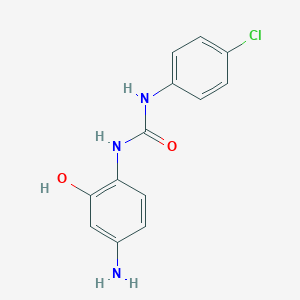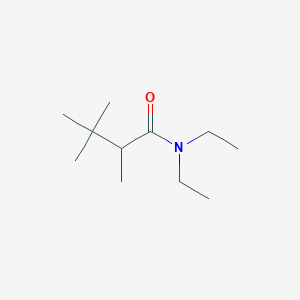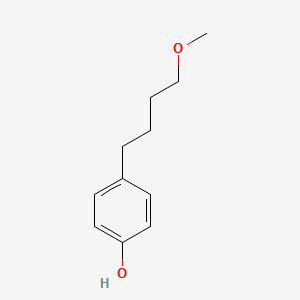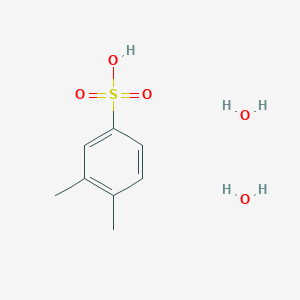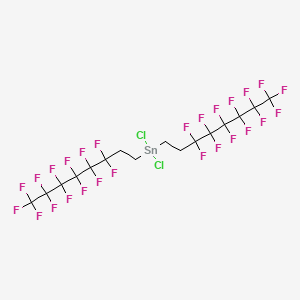
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a specialized organotin compound characterized by the presence of fluorinated alkyl chains. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of stannane with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product.
Types of Reactions:
Oxidation: Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo oxidation reactions, leading to the formation of tin oxides.
Reduction: This compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and fluorinated organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted organotin compounds with varied functional groups.
Aplicaciones Científicas De Investigación
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorinated structure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and materials with water-repellent and anti-corrosive properties.
Mecanismo De Acción
The mechanism of action of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- involves its interaction with molecular targets through its fluorinated alkyl chains. These interactions can disrupt biological membranes, leading to antimicrobial effects. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations.
Comparación Con Compuestos Similares
- Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Comparison: While these compounds share the fluorinated alkyl chains, Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is unique due to its organotin core, which imparts distinct chemical reactivity and applications. The presence of tin allows for specific catalytic and antimicrobial properties not observed in purely organic fluorinated compounds.
Propiedades
Número CAS |
96325-96-1 |
|---|---|
Fórmula molecular |
C16H8Cl2F26Sn |
Peso molecular |
883.8 g/mol |
Nombre IUPAC |
dichloro-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/2C8H4F13.2ClH.Sn/c2*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;/h2*1-2H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PUICNSAYHZHQQC-UHFFFAOYSA-L |
SMILES canónico |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
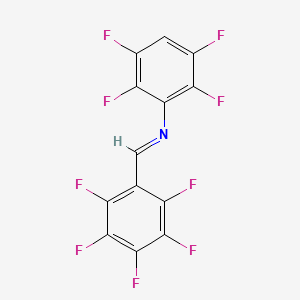
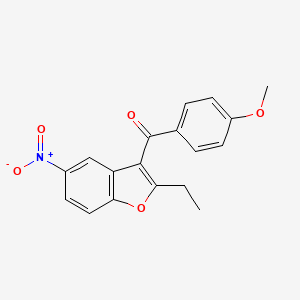
![4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione](/img/structure/B14347876.png)
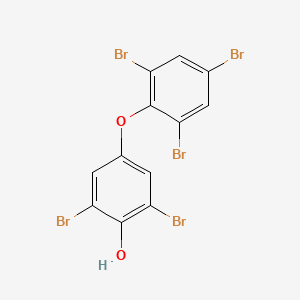


![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)

